2,2',5,5'-Tetrachlorobiphenyl
2,2',5,5'-Tetrachlorobiphenyl
2,2',5,5'-tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which the hydrogens at the 2 and 5 position of each benzene ring are replaced by chlorines. It is a tetrachlorobiphenyl and a dichlorobenzene.
Brand Name:
Vulcanchem
CAS No.:
35693-99-3
VCID:
VC20876039
InChI:
InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H
SMILES:
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl
Molecular Formula:
C12H6Cl4
Molecular Weight:
292 g/mol
2,2',5,5'-Tetrachlorobiphenyl
CAS No.: 35693-99-3
Cat. No.: VC20876039
Molecular Formula: C12H6Cl4
Molecular Weight: 292 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,2',5,5'-tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which the hydrogens at the 2 and 5 position of each benzene ring are replaced by chlorines. It is a tetrachlorobiphenyl and a dichlorobenzene. |
|---|---|
| CAS No. | 35693-99-3 |
| Molecular Formula | C12H6Cl4 |
| Molecular Weight | 292 g/mol |
| IUPAC Name | 1,4-dichloro-2-(2,5-dichlorophenyl)benzene |
| Standard InChI | InChI=1S/C12H6Cl4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H |
| Standard InChI Key | HCWZEPKLWVAEOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator